1-(2,3-Dimethoxyphenyl)-3-(2-oxoindolin-5-yl)urea
Description
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-14-5-3-4-13(16(14)24-2)20-17(22)18-11-6-7-12-10(8-11)9-15(21)19-12/h3-8H,9H2,1-2H3,(H,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQZYEPWKDZUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(2-oxoindolin-5-yl)urea typically involves the reaction of 2,3-dimethoxyaniline with isocyanates or carbamoyl chlorides. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction can be summarized as follows:
2,3-Dimethoxyaniline+Isocyanate→1-(2,3-Dimethoxyphenyl)-3-(2-oxoindolin-5-yl)urea
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-(2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-3-(2-oxoindolin-5-yl)urea has found applications in various fields of scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(2,3-Dimethoxyphenyl)-3-(2-oxoindolin-5-yl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to modulate biological processes. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The following analysis compares the target compound with urea-based analogs, focusing on substituent effects, molecular properties, and reported bioactivities.
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Features of Urea Analogs
Key Observations:
- Substituent Effects: Methoxy vs. Chloro Groups: Methoxy groups (e.g., in the target compound) enhance solubility compared to chloro-substituted analogs (e.g., ), which favor lipophilicity and membrane penetration. Indolinone vs. Indolinones are associated with kinase inhibition, while benzodiazepins may interact with GABA receptors.
Molecular Weight : The target compound (327.34 g/mol) is lighter than dichlorophenyl analogs (e.g., 492.33 g/mol in ), suggesting better bioavailability under Lipinski’s rules.
Bioactivity and Mechanism Insights
While direct bioactivity data for the target compound are unavailable, insights from analogs and related compounds can be inferred:
- Chalcone Derivatives (Non-Urea): DMFP, a chalcone with 2,3-dimethoxyphenyl and furan groups, demonstrated antinociceptive effects via nitric oxide and glutamate pathway modulation . Though structurally distinct, this highlights the pharmacological relevance of methoxy-substituted aromatic systems.
- Urea-Based Antimalarials: Chalcone-derived ureas in showed inhibition of PfFd-PfFNR (up to 50%), with amino and methoxy groups critical for electrostatic interactions.
- Chlorinated Ureas : Dichlorophenyl analogs (e.g., ) are often explored in anticancer and antimicrobial contexts due to enhanced target binding from halogen interactions.
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-(2-oxoindolin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Its unique structural features, including a dimethoxyphenyl group and an indolinone moiety, contribute to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of 1-(2,3-Dimethoxyphenyl)-3-(2-oxoindolin-5-yl)urea can be represented as follows:
Synthesis
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(2-oxoindolin-5-yl)urea typically involves a multi-step process:
- Formation of 2,3-Dimethoxyphenyl Isocyanate : This can be achieved by reacting 2,3-dimethoxyaniline with phosgene or a phosgene substitute under controlled conditions.
- Preparation of 2-Oxoindoline : The indoline derivative is synthesized through the reaction of indole with appropriate carbonyl compounds.
- Coupling Reaction : The final step involves the reaction of the isocyanate with the indoline derivative to form the desired urea compound.
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-(2-oxoindolin-5-yl)urea exhibits a range of biological activities, including:
Anticancer Properties
Research indicates that this compound may inhibit the proliferation of various cancer cell lines. For instance, in vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Table 1: Anticancer Activity Assays
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Caki Cells | 15 | Induction of apoptosis |
| HUVEC Cells | >100 | Selective toxicity to cancer cells |
Antimicrobial Activity
In addition to its anticancer properties, 1-(2,3-Dimethoxyphenyl)-3-(2-oxoindolin-5-yl)urea has demonstrated antimicrobial activity against various pathogens. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : The compound can modulate receptor activity on cell surfaces, influencing signaling pathways critical for cell growth and apoptosis.
Case Studies
Several studies have evaluated the biological effects of 1-(2,3-Dimethoxyphenyl)-3-(2-oxoindolin-5-yl)urea:
- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced cell viability in Caki cancer cells with an IC50 value of 15 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways .
- Antimicrobial Efficacy Study : Another investigation assessed its antimicrobial properties against various bacterial strains, revealing effective inhibition against resistant strains such as MRSA .
Q & A
Basic: What are the key steps in synthesizing 1-(2,3-Dimethoxyphenyl)-3-(2-oxoindolin-5-yl)urea, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step organic reactions:
Preparation of the 2-oxoindolin-5-yl scaffold : Achieved via cyclization of substituted anilines or reduction of nitro precursors .
Functionalization of the dimethoxyphenyl group : Introduced through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
Urea linkage formation : Reacting an isocyanate derivative of the dimethoxyphenyl group with the amine-functionalized 2-oxoindolin-5-yl moiety under inert conditions (e.g., dry THF, 0–5°C) .
Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) are refined using design of experiments (DoE) to maximize yield and minimize side products .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the urea linkage (δ ~6.5–7.5 ppm for aromatic protons, δ ~150–160 ppm for carbonyl carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the urea group) .
Basic: What in vitro assays are recommended for initial biological activity screening?
Answer:
- Antiproliferative assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., HCT-116, MCF-7) to assess IC50 values .
- Kinase inhibition profiling : Use of recombinant kinases (e.g., JAK2, BRAF) to identify target engagement .
- Cellular uptake studies : Fluorescence tagging or LC-MS quantification to evaluate bioavailability .
Advanced: How can researchers elucidate the compound’s mechanism of action at the molecular level?
Answer:
- Molecular docking : Predict binding affinity to targets (e.g., kinases, GPCRs) using software like AutoDock Vina, referencing crystal structures from the PDB .
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (KD, kon/koff) for target validation .
- RNA interference (RNAi) : Silencing candidate targets (e.g., EGFR) to confirm functional relevance in cellular assays .
Advanced: How do structural modifications influence activity in SAR studies?
Answer:
- Dimethoxyphenyl substitution : Replacing methoxy groups with halogens (e.g., Cl) enhances lipophilicity but may reduce solubility .
- 2-Oxoindolin-5-yl modifications : Adding electron-withdrawing groups (e.g., -CN) improves kinase inhibition potency by stabilizing hydrogen bonds in the ATP-binding pocket .
- Urea linker rigidity : Introducing sp³-hybridized carbons decreases conformational flexibility, potentially improving target selectivity .
Advanced: How should researchers resolve contradictions in reported biological data?
Answer:
- Meta-analysis : Compare datasets across studies, noting variables like cell line heterogeneity (e.g., HeLa vs. HEK293) or assay conditions (e.g., serum concentration) .
- Orthogonal validation : Confirm activity using alternative methods (e.g., Western blot for apoptosis markers alongside viability assays) .
- Structural analogs : Test compounds with incremental modifications to isolate critical pharmacophores .
Advanced: What methodologies optimize reaction scalability without compromising purity?
Answer:
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic urea-forming steps .
- Chromatography-free purification : Recrystallization in ethanol/water mixtures or aqueous workup removes unreacted precursors .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts .
Advanced: How can computational models guide the design of derivatives?
Answer:
- QSAR modeling : Correlates substituent properties (e.g., logP, polar surface area) with bioactivity using partial least squares regression .
- Free-energy perturbation (FEP) : Predicts binding affinity changes upon structural modifications (e.g., methyl group addition) .
- ADMET prediction : Tools like SwissADME estimate solubility, metabolic stability, and CYP450 inhibition risks .
Advanced: What strategies improve metabolic stability and bioavailability?
Answer:
- Prodrug design : Mask polar groups (e.g., urea) with ester linkages to enhance membrane permeability .
- Microsomal stability assays : Liver microsomes identify metabolic hotspots (e.g., demethylation sites) for deuterium exchange .
- Nanoparticle formulation : Encapsulation in PLGA nanoparticles sustains release and reduces hepatic clearance .
Advanced: How is target specificity validated in complex biological systems?
Answer:
- CRISPR-Cas9 knockout models : Generate isogenic cell lines lacking the putative target to confirm on-mechanism effects .
- Thermal proteome profiling (TPP) : Identifies off-targets by monitoring protein denaturation upon compound binding .
- In vivo pharmacokinetics : Plasma/tissue distribution studies in rodent models correlate exposure with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
